6-|A-Hydroxy Stanozolol
Description
Contextualization within Anabolic Androgenic Steroid Metabolome Research
The investigation of the anabolic androgenic steroid (AAS) metabolome is a critical component of modern doping control. uit.no Stanozolol (B1681124) is among the most frequently identified substances in anti-doping tests, not as the parent drug, but through its metabolic fingerprints. uit.nodshs-koeln.de The parent compound is often difficult to detect in urine due to rapid and extensive metabolism and low urinary excretion rates. researchgate.netresearchgate.netugent.be Consequently, research has concentrated on identifying and characterizing its urinary metabolites, which can be detected for longer periods. wikipedia.orgresearchgate.net
The metabolic profile of stanozolol is complex and can differ significantly across species, such as humans, canines, and equines. researchgate.net This variability necessitates species-specific research to identify the most reliable biomarkers for detecting its use. researchgate.nethilarispublisher.com The study of these metabolites, including hydroxylated forms like 6-⍺-hydroxy stanozolol, is fundamental to developing sensitive and robust analytical methods for sports drug testing and veterinary controls. researchgate.netresearchgate.net
Academic Significance of Steroid Hydroxylation in Biotransformation Studies
Steroid hydroxylation is a key enzymatic reaction in the biotransformation of both endogenous and exogenous steroids. rdd.edu.iqfrontiersin.org This process, a primary type of Phase I metabolic reaction, introduces a hydroxyl (-OH) group into the steroid's core structure. researchgate.netnih.gov This modification increases the water solubility of the hydrophobic steroid molecule, facilitating its eventual excretion from the body. nih.gov
The academic importance of this process is multifaceted:
Mechanism of Metabolism: It provides fundamental insights into how the body processes and eliminates steroid compounds. rdd.edu.iq
Enzymology: It is primarily mediated by cytochrome P450 (CYP) enzymes, and studying these reactions helps characterize the function and specificity of this vital enzyme family. nih.govnih.govnih.gov
Biomarker Identification: The resulting hydroxylated metabolites serve as crucial and often long-term biomarkers for detecting the administration of a parent steroid. biosynth.comspandidos-publications.com
Pharmacological Activity: The position of the new hydroxyl group can significantly alter the biological activity of the steroid molecule. nih.gov
The regioselectivity of hydroxylation—the specific carbon atom where the hydroxyl group is attached (e.g., C4, C6, C16)—is of great scientific interest as it produces different isomers with distinct properties and detection windows. researchgate.nethilarispublisher.comnih.gov Research, including in vitro studies using liver microsomes, has been instrumental in mapping these metabolic pathways. nih.gov
Overview of Stanozolol Biotransformation Pathways and Key Metabolites in Academic Inquiry
Stanozolol undergoes extensive biotransformation, primarily in the liver, through various enzymatic pathways. wikipedia.orgnih.gov The metabolic process can be broadly categorized into Phase I and Phase II reactions.
Phase I Metabolism: This phase involves structural modifications, with hydroxylation being the most significant transformation. researchgate.netnih.gov Research has identified numerous hydroxylated metabolites. In humans, the major urinary metabolites are 3´-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol. dshs-koeln.despandidos-publications.comnih.gov Further oxidation can lead to the formation of dihydroxylated metabolites as well. nih.gov
Phase II Metabolism: Following Phase I reactions, the modified metabolites are typically conjugated with polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). nih.govresearchgate.net This conjugation further increases their water solubility for excretion in urine. dshs-koeln.de Many stanozolol metabolites, including 6-⍺-hydroxy stanozolol in canines, are excreted as glucuronide conjugates. nih.gov
The specific metabolites identified can vary depending on the species. While the aforementioned metabolites are prominent in humans, studies in canines have established that the primary Phase I biotransformation is hydroxylation to produce 6-⍺-hydroxy stanozolol. researchgate.netnih.gov In horses, hydroxylation has been observed at the C4, C6, and C16 positions. hilarispublisher.com The identification and characterization of this diverse array of metabolites are typically achieved using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). wikipedia.orgnih.govthermofisher.com
Research Findings on Stanozolol Metabolites
The table below summarizes key hydroxylated metabolites of stanozolol identified in research, highlighting the species-specific nature of its biotransformation.
| Metabolite Name | Position of Hydroxylation | Species of Detection | Primary Detection Method |
| 6-⍺-hydroxy stanozolol | C6 | Canine researchgate.netnih.gov | LC-MS nih.gov |
| 3´-hydroxystanozolol | C3 of pyrazole (B372694) ring | Human dshs-koeln.denih.govnih.gov | GC-MS, LC-MS/MS nih.govthermofisher.com |
| 4β-hydroxystanozolol | C4 | Human dshs-koeln.denih.govnih.gov | GC-MS, LC-MS/MS dshs-koeln.de |
| 16α-hydroxystanozolol | C16 | Human, Equine hilarispublisher.comnih.gov | GC-MS nih.gov |
| 16β-hydroxystanozolol | C16 | Human, Bovine dshs-koeln.deugent.benih.gov | LC-MS/MS dshs-koeln.denih.gov |
| 4,16-dihydroxystanozolol | C4, C16 | Human dshs-koeln.de | GC-MS dshs-koeln.de |
Structure
3D Structure
Properties
IUPAC Name |
(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,6-diene-11,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)9-16(19)18(24)8-13-14(19)4-6-20(2)15(13)5-7-21(20,3)25/h11,13-18,24-25H,4-10H2,1-3H3/t13?,14?,15?,16-,17?,18-,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKQORXELDYSO-GCNCBIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4C3(CC5=CN=NC5C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C)O)C[C@H]([C@@H]4[C@@]3(CC5=CN=NC5C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic Pathways and Biotransformation of Stanozolol Yielding Hydroxylated Derivatives
Phase I Metabolism: Oxidative Hydroxylation at the Steroid Nucleus
Phase I metabolism of stanozolol (B1681124) predominantly involves oxidative reactions, which introduce or expose functional groups, thereby preparing the molecule for subsequent Phase II conjugation. The primary mechanism in this phase is hydroxylation, catalyzed by a superfamily of enzymes, leading to the formation of several hydroxylated derivatives.
Formation of 6-Hydroxylated Stanozolol Isomers (e.g., 6α- and 6β-Hydroxy Stanozolol)
Hydroxylation at the C6 position of the stanozolol steroid nucleus results in the formation of 6-hydroxylated isomers. Notably, 6α-hydroxystanozolol has been identified as a major Phase I metabolite in canines, where it is subsequently excreted as a glucuronide conjugate nih.gov. The formation of 6β-hydroxy stanozolol has also been reported, highlighting the enzymatic activity at this particular carbon atom.
Identification of Other Major Hydroxylated Metabolites (e.g., 3'-Hydroxystanozolol, 4β-Hydroxystanozolol, 16β-Hydroxystanozolol) across Research Models
In humans, the primary urinary metabolites of stanozolol are its hydroxylated derivatives. Extensive research has led to the identification of several major metabolites, which are crucial for detecting stanozolol administration. The most significant of these include 3'-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol dshs-koeln.deresearchgate.netnih.gov. These metabolites are typically found in urine as glucuronide conjugates dshs-koeln.denih.gov.
The detection of these metabolites is a cornerstone of anti-doping programs. For instance, 3'-hydroxystanozolol is considered one of the most important long-term metabolites in human urine nih.gov. Similarly, 16β-hydroxystanozolol is a major metabolite in both humans and horses nih.govresearchgate.net. The presence and relative abundance of these metabolites can vary depending on the species and the specific metabolic pathways involved.
| Metabolite | Position of Hydroxylation | Significance in Research Models | Primary Form of Excretion |
|---|---|---|---|
| 3'-Hydroxystanozolol | 3'-position of the pyrazole (B372694) ring | A major long-term metabolite in human urine. nih.gov | Glucuronide conjugate dshs-koeln.denih.gov |
| 4β-Hydroxystanozolol | 4β-position of the steroid nucleus | A significant metabolite found in human urine. dshs-koeln.deresearchgate.net | Glucuronide conjugate dshs-koeln.de |
| 16β-Hydroxystanozolol | 16β-position of the steroid nucleus | A major metabolite in humans, horses, and bovines. nih.govresearchgate.net | Glucuronide conjugate dshs-koeln.de |
| 6α-Hydroxystanozolol | 6α-position of the steroid nucleus | Identified as a major metabolite in canines. nih.gov | Glucuronide conjugate nih.gov |
Enzymatic Systems Involved in Hydroxylation (e.g., Cytochrome P450 Monooxygenases, specific isoforms like CYP2C8)
The hydroxylation of stanozolol is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes mdpi.comresearchgate.netmdpi.comnih.gov. These heme-containing monooxygenases are central to the metabolism of a wide array of xenobiotics, including steroids sigmaaldrich.com. The specific isoforms of CYP450 involved in stanozolol metabolism can influence the profile of hydroxylated metabolites produced. While the exact isoforms responsible for all hydroxylation reactions of stanozolol are not fully elucidated, research indicates that various CYP enzymes contribute to its biotransformation. Stanozolol itself has been shown to interact with and inhibit CYP450 enzymes, suggesting a complex interplay between the drug and its metabolizing machinery researchgate.net.
Stereochemical Considerations and Regioselectivity in Hydroxylation
The hydroxylation of the stanozolol molecule is a highly specific process, with both regioselectivity and stereoselectivity being key features. Regioselectivity refers to the preference for hydroxylation at a particular atomic position, while stereoselectivity dictates the spatial orientation of the newly introduced hydroxyl group (e.g., α or β configuration).
The formation of specific isomers such as 4β-hydroxystanozolol and 16β-hydroxystanozolol demonstrates the regioselective nature of the enzymatic reactions researchgate.net. This specificity is crucial as different isomers can have varying biological activities and detection windows in anti-doping tests. The enzymatic pocket of the specific CYP450 isoform involved plays a critical role in determining the orientation of the stanozolol molecule, thereby dictating the site of hydroxylation.
Phase II Metabolism: Conjugation of Hydroxylated Stanozolol Metabolites
Following Phase I hydroxylation, the stanozolol metabolites undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules to the hydroxylated steroid, which significantly increases its water solubility and facilitates its excretion from the body.
Glucuronidation Pathways of Hydroxylated Stanozolol Metabolites (e.g., 6α-Hydroxystanozolol Glucuronide)
The most common Phase II reaction for hydroxylated stanozolol metabolites is glucuronidation. In this process, glucuronic acid is attached to the hydroxyl group of the metabolite, forming a glucuronide conjugate. The majority of stanozolol metabolites are excreted in the urine in this conjugated form dshs-koeln.denih.gov.
The detection of these glucuronidated metabolites is a key strategy in doping control, as they are often more abundant and have longer detection windows than the parent compound or the free metabolites. For example, 3'-hydroxystanozolol glucuronide is a well-established long-term marker of stanozolol use nih.gov. Similarly, 6α-hydroxystanozolol is excreted as a glucuronide conjugate in canines nih.gov. The analysis of these conjugates often requires an initial enzymatic hydrolysis step to cleave the glucuronic acid moiety before detection by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) dshs-koeln.de.
Sulfation Pathways of Hydroxylated Stanozolol Metabolites
Following Phase I hydroxylation, the resulting metabolites, including 6-α-Hydroxy Stanozolol, can undergo Phase II conjugation reactions. One such significant pathway is sulfation. This process involves the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the metabolite. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs).
In humans, several SULT isoforms are involved in the metabolism of a wide range of substrates, including steroids. oup.com The addition of the highly polar sulfate (B86663) group further increases the water solubility of the hydroxylated Stanozolol metabolites, facilitating their elimination in urine.
A study dedicated to evaluating the sulfate fraction of Stanozolol metabolism successfully detected and characterized eleven sulfate metabolites (designated M-I to M-XI) in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This research provides valuable insights into the ionization and fragmentation patterns of O-sulfates (sulfation at a hydroxyl group) and N-sulfates (sulfation at a nitrogen atom). nih.gov While this study confirms that sulfation is an important metabolic route for Stanozolol, specific details regarding the sulfation of 6-α-Hydroxy Stanozolol were not explicitly reported. However, the general principles of steroid sulfation suggest that the 6α-hydroxyl group would be a potential site for conjugation by sulfotransferases.
Characterization of Intact Conjugates in Biological Matrices for Research Purposes
The identification and characterization of intact conjugated metabolites in biological fluids like urine are crucial for research and doping control purposes. The direct detection of these conjugates, without prior hydrolysis, offers a more comprehensive picture of the metabolic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose. nih.govresearchgate.net
For the characterization of sulfated metabolites, specific LC-MS/MS scan modes are employed. These include neutral loss scans and precursor ion scans, which can selectively detect molecules that lose a sulfate group (SO3, 80 Da) or generate a specific sulfate fragment ion (HSO4-, m/z 97) upon fragmentation. nih.gov This allows for the tentative identification of potential sulfate conjugates in a complex biological matrix.
While glucuronide conjugates of Stanozolol metabolites have been more extensively studied, with methods developed for the direct detection of species like 3'-hydroxy-stanozolol glucuronide, the analysis of intact sulfate conjugates is also a key area of investigation. thermofisher.com A study on Stanozolol administration in human volunteers led to the characterization of eleven sulfate metabolites by LC-MS/MS, demonstrating the feasibility of detecting these intact conjugates. nih.gov Although this study did not specifically identify 6-α-Hydroxy Stanozolol sulfate, the analytical strategies described would be applicable for its detection and characterization should it be present in human urine. The characterization of such intact conjugates provides valuable data for understanding the complete metabolic fate of Stanozolol.
Analytical Techniques for Characterizing Stanozolol Conjugates
| Technique | Application | Key Features |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detection and characterization of intact glucuronide and sulfate conjugates. | High sensitivity and specificity; allows for structural elucidation through fragmentation patterns. |
| Neutral Loss Scan | Screening for sulfate conjugates. | Detects molecules that lose a specific neutral fragment (e.g., 80 Da for SO3). |
| Precursor Ion Scan | Screening for sulfate conjugates. | Identifies all precursor ions that produce a specific product ion (e.g., m/z 97 for HSO4-). |
Analytical Methodologies for the Detection and Characterization of 6 Hydroxylated Stanozolol Metabolites in Research
Advanced Sample Preparation Techniques in Analytical Research
Effective sample preparation is a critical prerequisite for the reliable analysis of 6α-hydroxystanozolol. The primary objectives are to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the nature of the research specimen, the concentration of the metabolite, and the subsequent analytical instrumentation.
Several extraction methodologies are employed in research settings to isolate 6α-hydroxystanozolol and other metabolites from biological samples.
Solid-Phase Extraction (SPE): This technique is widely used for its efficiency, selectivity, and potential for automation. researchgate.net In a typical SPE procedure, the sample is passed through a solid sorbent material packed in a cartridge. thermofisher.comnih.gov The sorbent retains the analyte, while unwanted matrix components are washed away. The retained analyte is then eluted with a suitable solvent. nih.gov For stanozolol (B1681124) metabolites, mixed-mode SPE cartridges that combine different retention mechanisms can be particularly effective in reducing matrix interference and achieving high extraction efficiency. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. dshs-koeln.de For the extraction of stanozolol and its hydroxylated metabolites, a mixture of n-hexane and butanol has been utilized. nih.gov The pH of the aqueous phase can be adjusted to optimize the partitioning of the analytes into the organic layer. dshs-koeln.de LLE can be a simple and cost-effective method, though it may be less selective than SPE and can be more labor-intensive. dshs-koeln.de
Immunoaffinity Chromatography (IAC): IAC is a highly selective purification technique that utilizes the specific binding between an antibody and its antigen. dshs-koeln.de Antibodies raised against stanozolol or its metabolites are immobilized on a solid support. When a sample is passed through the IAC column, only the target analytes and structurally similar compounds are retained. dshs-koeln.de This high degree of specificity significantly reduces matrix effects and allows for very clean extracts, which is particularly beneficial for achieving low detection limits. dshs-koeln.de
| Extraction Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. | High recovery, high throughput, potential for automation, variety of sorbents. | Can be more expensive than LLE, method development can be complex. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, cost-effective, high capacity. | Can be labor-intensive, may use large volumes of organic solvents, can be less selective. |
| Immunoaffinity Chromatography (IAC) | Specific binding of an antibody to the target analyte. | Highly selective, produces very clean extracts, reduces matrix effects. | High cost of antibodies, limited capacity, potential for cross-reactivity. |
In biological systems, stanozolol and its metabolites, including 6α-hydroxystanozolol, are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion. dshs-koeln.denih.gov These conjugated metabolites are not always directly amenable to analysis by certain techniques like gas chromatography. Therefore, an enzymatic hydrolysis step is frequently incorporated into the sample preparation workflow to cleave the glucuronide moiety and release the free metabolite.
This is typically achieved by incubating the sample with β-glucuronidase enzyme, often derived from Helix pomatia or Escherichia coli, at an optimized pH and temperature (e.g., pH 5.2 at 37°C for 16-20 hours). nih.gov Following hydrolysis, the liberated free metabolites can be extracted using the techniques described above. nih.govnih.gov The efficiency of the hydrolysis step is crucial for the accurate quantification of the total metabolite concentration.
Chromatographic Separation Techniques for Metabolite Profiling
Gas chromatography has historically been a cornerstone of steroid analysis. nih.govresearchgate.net For GC analysis of stanozolol and its hydroxylated metabolites, a chemical derivatization step is typically required to increase their volatility and thermal stability, as well as to improve their chromatographic behavior. thermofisher.com This often involves the formation of trimethylsilyl (B98337) (TMS) ethers.
The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. While GC can offer high resolution, the need for derivatization can add complexity and time to the analytical procedure. thermofisher.com The pyrazole (B372694) structure of stanozolol and its metabolites can also present challenges in GC analysis, particularly at low concentrations. dshs-koeln.de
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), has become the predominant technique for the analysis of stanozolol metabolites in recent years. researchgate.netnih.govdshs-koeln.de LC methods offer several advantages over GC, including the ability to analyze thermally labile and non-volatile compounds without derivatization. researchgate.net
In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is achieved based on the different interactions of the analytes with the stationary phase. Reversed-phase chromatography, using columns like C18, is commonly employed for the separation of stanozolol and its metabolites. dshs-koeln.de
UPLC systems utilize smaller particle sizes in the stationary phase and higher operating pressures, which results in significantly improved resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov
| Chromatographic Technique | Principle of Separation | Sample Requirements | Key Advantages |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile and thermally stable compounds; derivatization often required for hydroxylated steroids. | High resolution, well-established for steroid analysis. |
| Liquid Chromatography (LC) | Partitioning between a liquid mobile phase and a solid stationary phase. | Soluble in the mobile phase; suitable for non-volatile and thermally labile compounds. | No derivatization needed, versatile, widely applicable to a range of metabolites. |
| - HPLC | Standard pressure and particle size. | - | Robust and widely available. |
| - UPLC | High pressure and sub-2 µm particle size. | - | Higher resolution, faster analysis, and increased sensitivity compared to HPLC. |
Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification in Research Contexts
Mass spectrometry is the definitive detection technique for the identification and quantification of 6α-hydroxystanozolol and other metabolites due to its exceptional sensitivity and specificity. When coupled with a chromatographic system (GC-MS or LC-MS), it provides a powerful analytical platform.
The mass spectrometer ionizes the molecules eluting from the chromatography column and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the analyte.
Tandem mass spectrometry (MS/MS) further enhances specificity by subjecting selected precursor ions to collision-induced dissociation, which generates characteristic product ions. nih.gov This process, often performed in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even at very low concentrations. dshs-koeln.denih.gov
Single Stage Mass Spectrometry (e.g., GC-MS)
Gas chromatography-mass spectrometry (GC-MS) has historically been a fundamental technique for the analysis of anabolic steroids and their metabolites. However, the analysis of stanozolol and its hydroxylated metabolites by GC-MS presents challenges due to their unique physicochemical properties, often necessitating sophisticated derivatization and separation steps to improve volatility and chromatographic behavior. thermofisher.com
In typical GC-MS analysis, urine samples are first subjected to enzymatic hydrolysis to cleave glucuronide conjugates, followed by extraction and derivatization to form more volatile derivatives, such as trimethylsilyl (TMS) ethers. researchgate.net The derivatized extracts are then introduced into the GC-MS system. The mass spectrometer, operating in selected ion monitoring (SIM) mode, allows for the sensitive detection of specific ions characteristic of the target metabolites. For instance, in one study, the GC/MS was operated in SIM mode to monitor m/z 581 for stanozolol and m/z 669 for 3′-hydroxystanozolol. researchgate.net Despite its utility, the recovery of anabolic steroids from urine using these methods has been reported to be poor in some cases. researchgate.net
The detection limit for stanozolol and its metabolites using GC-MS is typically in the low nanogram per milliliter (ng/mL) range. researchgate.net For example, a detection limit of approximately 1 ng/mL has been reported for both stanozolol and 3′-hydroxystanozolol. researchgate.net However, matrix interference from biological samples can be a significant issue, potentially affecting the accuracy and sensitivity of the analysis. nih.gov
Tandem Mass Spectrometry (MS/MS) Approaches (e.g., LC-MS/MS, GC-MS/MS, HRMS/MS)
Tandem mass spectrometry (MS/MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), have become the preferred methods for the detection of stanozolol metabolites due to their superior sensitivity, specificity, and reduced need for sample derivatization. thermofisher.comnih.gov These methods offer lower limits of detection (LODs) and expanded detection windows for a wider range of metabolites. thermofisher.com
LC-MS/MS methods are capable of detecting stanozolol metabolites at picogram per milliliter (pg/mL) concentrations. thermofisher.com For instance, 3'-OH-stanozolol glucuronide has been analyzed at levels of 25–50 pg/mL in human urine. thermofisher.com In LC-MS/MS, the precursor ion corresponding to the metabolite of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly enhances selectivity by minimizing background noise. For 16β-hydroxystanozolol, a precursor ion of m/z 345 can be fragmented to produce characteristic product ions at m/z 81, among others. dshs-koeln.de
High-resolution tandem mass spectrometry (HRMS/MS) combines the high resolving power of HRMS with the structural information provided by MS/MS. This allows for the unambiguous identification of metabolites based on their accurate mass measurements and fragmentation patterns. This technique has been essential for identifying stanozolol metabolites at very low concentrations in human urine. thermofisher.com
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Profiling
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the confident identification of metabolites and the elucidation of their elemental composition. thermofisher.comnih.gov This capability is particularly valuable for distinguishing between isobaric interferences—compounds with the same nominal mass but different elemental formulas—which can be a challenge in complex biological matrices. nih.gov
The use of HRMS, such as with Orbitrap technology, has been instrumental in expanding the analytical possibilities for detecting stanozolol misuse. nih.gov By providing high-resolution and accurate mass data for both precursor and product ions, HRMS facilitates the characterization of known and the identification of novel metabolites. thermofisher.com In one study, a GC-Orbitrap HRMS method was developed for the determination of stanozolol and its metabolites, including 3'-OH-stanozolol, 4β-OH-stanozolol, and 16β-OH-stanozolol, in human urine. nih.gov This approach, combined with an optimized solid-phase extraction (SPE) method, effectively reduced matrix interference and achieved high sensitivity. nih.gov
HRMS is also essential for characterizing long-term metabolites, which can extend the window of detection for stanozolol administration. thermofisher.com For example, the use of high-resolution, accurate-mass mass spectrometry has been demonstrated for the detection of stanozolol glucuronides, allowing for the identification of new long-term metabolites. thermofisher.com
Ionization Modes and Fragmentation Pathways in Metabolite Characterization (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization, Collision-Induced Dissociation)
The choice of ionization mode is critical for the sensitive detection of stanozolol metabolites. Electrospray ionization (ESI) is commonly used in LC-MS applications and is particularly effective for the analysis of polar and thermally labile compounds like glucuronide conjugates. thermofisher.comdshs-koeln.de The pyrazole ring of stanozolol and its metabolites is readily ionized during the ESI process. researchgate.net Atmospheric pressure chemical ionization (APCI) is another viable option, particularly for less polar compounds. rivm.nl
Collision-induced dissociation (CID) is the most common method for generating fragment ions in tandem mass spectrometry. The fragmentation behavior of stanozolol and its hydroxylated metabolites has been extensively studied to identify characteristic product ions for their unambiguous identification. nih.gov Upon CID, the protonated molecules of stanozolol and its metabolites undergo fragmentation of the steroidal A- and B-rings. nih.gov For 4-hydroxylated stanozolol, a characteristic product ion at m/z 145 is generated. nih.gov In the case of 4β-hydroxystanozolol glucuronide, the loss of the glucuronide group is often accompanied by the loss of one or two water molecules, yielding ions at m/z 327 and 309 in positive ionization mode. dshs-koeln.de A common feature in the ESI-MS/MS of some long-term metabolites of 17-methyl-17-hydroxy-steroids, including stanozolol, is the neutral loss of formaldehyde (B43269) (30 Da). thermofisher.com
Alternative Analytical Techniques in Metabolite Research (e.g., Enzyme-Linked Immunosorbent Assays for specific metabolites)
While mass spectrometry-based methods are the gold standard for confirmation, immunoassays such as the Enzyme-Linked Immunosorbent Assay (ELISA) can serve as valuable screening tools in metabolite research. ELISAs are based on the principle of antigen-antibody recognition and can be designed to be highly specific for a particular metabolite or a class of related compounds.
ELISA methods offer several advantages, including high throughput, relatively low cost, and the ability to process a large number of samples simultaneously. A telomerase PCR ELISA PLUS kit has been utilized in studies investigating the effects of stanozolol. researchgate.net Recently, ELISAs have been developed for the analysis of 17α-methylated steroids using haptens of stanozolol and its conjugates. nih.gov These assays have demonstrated the potential for sensitive detection of this class of anabolic agents. nih.gov However, a significant limitation of immunoassays is the potential for cross-reactivity with structurally similar compounds, which can lead to false-positive results. Therefore, any positive findings from an ELISA must be confirmed by a more specific technique like LC-MS/MS.
Method Validation Parameters for Research Analytical Assays (e.g., Limits of Detection/Identification, Specificity, Recovery, Linearity)
The validation of analytical methods is essential to ensure the reliability and accuracy of research findings. Key validation parameters include the limit of detection (LOD), specificity, recovery, and linearity.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected. For stanozolol metabolites, modern analytical techniques have achieved very low LODs. For example, LC-MS/MS methods can detect 3'-hydroxy-stanozolol glucuronide at concentrations as low as 25-50 pg/mL. thermofisher.comrusada.ru A GC-Orbitrap HRMS method reported LODs ranging from 0.1 to 0.25 ng/mL for stanozolol and its hydroxylated metabolites. nih.gov
Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly important in complex biological matrices like urine. The use of tandem mass spectrometry and high-resolution mass spectrometry provides a high degree of specificity. thermofisher.comnih.gov
Recovery: Recovery refers to the efficiency of the extraction process. It is determined by comparing the amount of analyte measured in a processed sample to the amount originally present. For a GC-Orbitrap HRMS method, extraction recoveries for stanozolol and its metabolites were reported to be between 74% and 81%. nih.gov An LC-MS/MS method for 3'-hydroxy-stanozolol glucuronide showed an extraction recovery of 93%. rusada.ru
Linearity: Linearity demonstrates that the method's response is proportional to the concentration of the analyte over a specific range. This is typically assessed by constructing a calibration curve and evaluating its correlation coefficient (r²). For quantitative methods, a high degree of linearity (r² > 0.99) is desirable. thermofisher.comresearchgate.net
The following table summarizes key validation parameters for different analytical methods used in the detection of stanozolol and its metabolites.
| Analytical Method | Analyte(s) | Matrix | LOD | Recovery | Linearity (r²) | Reference(s) |
| GC-MS | Stanozolol, 3'-hydroxystanozolol | Urine | ~1 ng/mL | - | - | researchgate.net |
| LC-MS/MS | 3'-hydroxy-stanozolol glucuronide | Urine | 25-50 pg/mL | 93% | >0.99 | thermofisher.comrusada.ru |
| GC-Orbitrap HRMS | Stanozolol, 3'-OH-stanozolol, 4β-OH-stanozolol, 16β-OH-stanozolol | Urine | 0.1-0.25 ng/mL | 74-81% | - | nih.gov |
| LC-HRMS | Stanozolol | Blood plasma, Seminal fluid | 10-40 pg/mL | - | - | nih.gov |
Synthetic Chemistry and Biocatalytic Production of Hydroxylated Stanozolol Metabolites for Research
Chemical Synthesis Routes for Reference Standards (e.g., for 6α-Hydroxystanozolol)
The synthesis of hydroxylated metabolites of stanozolol (B1681124), such as 6α-hydroxystanozolol, is crucial for the development of reference standards for analytical and research purposes. While specific, detailed chemical synthesis pathways for 6α-hydroxystanozolol are not extensively documented in publicly available literature, general principles of steroid chemistry can be applied to envision plausible synthetic routes. The primary challenge in the chemical synthesis of such compounds lies in achieving regioselective and stereoselective hydroxylation on the complex steroid scaffold.
Typically, the synthesis would commence with a commercially available starting material, such as stanozolol itself or a closely related steroid precursor. The introduction of a hydroxyl group at the C6α position would likely involve a multi-step process. One potential strategy could involve the formation of an enol or enolate intermediate from a suitable precursor, followed by electrophilic oxidation. However, controlling the position and stereochemistry of the hydroxylation would be a significant hurdle, often leading to a mixture of isomers that would necessitate complex purification steps.
Another approach could involve the use of protecting groups to block other reactive sites on the stanozolol molecule, thereby directing the hydroxylation to the desired C6 position. This would be followed by the hydroxylation reaction and subsequent deprotection. The choice of reagents for hydroxylation is critical, with options ranging from peroxy acids to transition metal-catalyzed oxidations. Each of these methods would require careful optimization to maximize the yield of the desired 6α-hydroxy isomer.
Given the challenges associated with direct chemical hydroxylation, an alternative strategy could involve the synthesis from a precursor already containing a functional group at the C6 position, which can then be converted to a hydroxyl group. For instance, a ketone at C6 could be stereoselectively reduced to the 6α-alcohol.
The synthesis of reference standards also demands high purity. Therefore, any synthetic route would need to be followed by rigorous purification techniques, such as column chromatography and recrystallization, and thorough characterization using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the final 6α-hydroxystanozolol product.
Enzymatic Synthesis and Biocatalysis for Targeted Steroid Hydroxylation
Enzymatic synthesis and biocatalysis have emerged as powerful tools for the targeted hydroxylation of steroids, offering high regioselectivity and stereoselectivity that are often difficult to achieve through traditional chemical methods. nih.gov The production of 6α-hydroxystanozolol can be approached using whole-cell microbial biotransformations or isolated enzymes. semanticscholar.org
Microbial biotransformation is a well-established technique for steroid modification. nih.gov Various microorganisms, including fungi and bacteria, possess cytochrome P450 monooxygenases and other hydroxylating enzymes that can introduce hydroxyl groups at specific positions on the steroid nucleus. semanticscholar.org For the production of 6α-hydroxystanozolol, a screening process would typically be employed to identify microbial strains capable of hydroxylating stanozolol at the C6α position. This would involve incubating stanozolol with a diverse range of microorganisms and analyzing the culture broth for the presence of the desired metabolite. Once a suitable microorganism is identified, the fermentation conditions, such as media composition, pH, temperature, and aeration, would be optimized to maximize the yield and purity of 6α-hydroxystanozolol.
The use of isolated enzymes, particularly cytochrome P450s, offers a more controlled approach to targeted steroid hydroxylation. These enzymes can be produced recombinantly in host organisms like E. coli or yeast, allowing for large-scale production and purification. The enzymatic reaction would involve incubating stanozolol with the purified enzyme in the presence of necessary cofactors, such as NADPH, and an electron transfer partner, like a cytochrome P450 reductase. Protein engineering techniques, such as site-directed mutagenesis, can be employed to improve the activity, selectivity, and stability of these enzymes for the specific production of 6α-hydroxystanozolol.
The table below provides examples of microorganisms and the types of biotransformation reactions they are known to catalyze on steroid substrates, illustrating the potential of this approach for producing hydroxylated stanozolol metabolites.
| Microorganism | Steroid Substrate | Major Biotransformation Reaction(s) |
| Rhizopus stolonifer | Testosterone | Hydroxylation |
| Fusarium lini | Testosterone | Hydroxylation |
| Aspergillus fumigatus | Testosterone | Hydroxylation |
| Macrophomina phaseolina | Dehydroepiandrosterone | Hydroxylation |
| Mucor piriformis | Dehydroepiandrosterone, Pregnenolone | Hydroxylation |
Production of Stable Isotope-Labeled Analogs for Quantitative Analytical Research
Stable isotope-labeled (SIL) analogs of 6α-hydroxystanozolol are indispensable internal standards for quantitative analytical research, particularly in mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of SIL internal standards allows for accurate quantification by correcting for variations in sample preparation and instrument response. The most commonly used stable isotopes for this purpose are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).
The synthesis of a stable isotope-labeled analog of 6α-hydroxystanozolol would involve incorporating one or more stable isotopes into the molecule. The position and number of isotopic labels are carefully chosen to ensure a significant mass shift from the unlabeled analyte without altering its chemical and physical properties.
One common approach is deuterium labeling. For 6α-hydroxystanozolol, deuterium atoms could be introduced at various positions on the steroid backbone. The synthesis of a deuterated analog often involves using a deuterated reagent at a specific step in the synthetic pathway. For example, a reduction step could be performed using a deuterium-donating agent like sodium borodeuteride (NaBD₄) to introduce a deuterium atom at a specific position. The synthesis of a pentadeuterated 3'-hydroxystanozolol has been reported, demonstrating the feasibility of producing multi-deuterated stanozolol metabolites. nih.gov
Alternatively, ¹³C or ¹⁵N labeling can be achieved by starting with a precursor that is already enriched with these isotopes. This often involves a more complex and costly synthetic route.
The general steps for producing a stable isotope-labeled analog of 6α-hydroxystanozolol would be:
Design of the labeled molecule: Deciding on the isotope, number, and position of the labels.
Chemical or enzymatic synthesis: Following a synthetic route similar to that of the unlabeled compound, but incorporating the isotopic label at a key step.
Purification: Rigorous purification to remove any unlabeled or partially labeled impurities.
Characterization: Confirmation of the structure and isotopic enrichment using techniques such as NMR and high-resolution mass spectrometry.
The availability of high-purity, well-characterized stable isotope-labeled 6α-hydroxystanozolol is critical for the development of robust and reliable quantitative methods for its detection in various biological matrices.
Preclinical and in Vitro Investigation of Hydroxylated Stanozolol Metabolites
In Vitro Metabolic Conversion Studies Using Biological Matrices (e.g., Liver Microsomes, S9 Fractions)
The biotransformation of stanozolol (B1681124) into its hydroxylated metabolites has been extensively studied using various in vitro systems, primarily employing liver subcellular fractions. These biological matrices, such as liver microsomes and S9 fractions, contain the necessary enzymatic machinery, particularly cytochrome P450 (CYP) enzymes, to simulate the phase I metabolism that occurs in the body. mdpi.comkoreascience.kr
Studies utilizing equine liver microsomes and S9 fractions have successfully demonstrated the generation of all major phase-1 metabolites that are observed following in vivo administration. researchgate.net This indicates that these in vitro models are effective in replicating the metabolic fate of stanozolol in horses. researchgate.net Similarly, experiments with human liver S9 fractions (HL-S9) have shown the production of typical stanozolol metabolites, confirming the liver as the principal site of its metabolism. mdpi.comnih.gov In contrast, when stanozolol was incubated with human seminal vesicle S9 fractions (SV-S9), no metabolites were detected, suggesting this tissue has a very limited capacity for xenobiotic metabolism. mdpi.comnih.gov
Research using rat liver S9 fractions specifically investigated the hydroxylation of stanozolol. One study confirmed the conversion of stanozolol to 3'-hydroxystanozolol, a major metabolite also found in humans, and established that this reaction is catalyzed by cytochrome P450 enzymes. koreascience.kr Another investigation involving human liver microsomes (HLM) was used to study the metabolism of prostanozol, a related steroid lacking the 17α-methyl group, providing a comparative overview of metabolic pathways. dshs-koeln.de These in vitro experiments are crucial for identifying potential metabolites and understanding the metabolic pathways without resorting to in vivo studies. researchgate.net
| Biological Matrix | Species | Key Findings | Reference |
|---|---|---|---|
| Liver Microsomes & S9 Fractions | Equine | Generated all major phase-1 metabolites observed in vivo. Liver identified as the major site of metabolic activity compared to the lung. | researchgate.net |
| Liver S9 Fractions (HL-S9) | Human | Produced typical stanozolol metabolites. | mdpi.comnih.gov |
| Seminal Vesicle S9 Fractions (SV-S9) | Human | No stanozolol metabolites were detected, indicating low metabolic capacity. | mdpi.com |
| Liver S9 Fractions | Rat | Confirmed the hydroxylation of stanozolol to 3'-hydroxystanozolol is catalyzed by cytochrome P450. | koreascience.kr |
| Human Liver Microsomes (HLM) | Human | Used to investigate the metabolism of the related steroid prostanozol, providing comparative metabolic data. | dshs-koeln.de |
In Vitro Enzyme Inhibition Studies and Elucidation of Metabolic Interactions
To identify the specific enzymes responsible for the hydroxylation of stanozolol, in vitro studies have employed chemical enzyme inhibitors. These investigations help to elucidate the metabolic pathways and potential drug-drug interactions. By observing how selective enzyme inhibitors affect the formation of metabolites, researchers can pinpoint the contribution of specific enzyme isoforms.
In a study using rat liver S-9 fractions, the involvement of cytochrome P450 in the formation of 3'-hydroxystanozolol was confirmed through the use of inhibitors. koreascience.kr The addition of SKF-525A and 7,8-benzoflavone, known inhibitors of cytochrome P450, significantly decreased the production of 3'-hydroxystanozolol by approximately 89-100% and 65-75%, respectively. koreascience.kr
Similarly, research on equine liver microsomes utilized inhibitors to probe the enzymes involved in stanozolol's metabolism. researchgate.net The study found that ketoconazole and quercetin were effective in blocking the metabolism of stanozolol to its hydroxylated metabolites. researchgate.net These findings suggested that an enzyme related to the CYP2C8 isoform may be responsible for the production of 16-hydroxy-stanozolol metabolites in the horse. researchgate.net
| Biological System | Inhibitor | Target Enzyme Family/Isoform (Inferred) | Effect on Metabolite Production | Reference |
|---|---|---|---|---|
| Rat Liver S-9 Fraction | SKF-525A | Cytochrome P450 | ~89-100% decrease in 3'-hydroxystanozolol | koreascience.kr |
| 7,8-Benzoflavone | Cytochrome P450 | ~65-75% decrease in 3'-hydroxystanozolol | koreascience.kr | |
| Equine Liver Microsomes | Ketoconazole | CYP2C8-related enzyme | Blocked metabolism to 16-hydroxy-stanozolol | researchgate.net |
| Quercetin |
Animal Model Studies on Metabolic Profiles and Biotransformation (e.g., Canine, Equine, Bovine, Rat, Zebrafish models)
The metabolic fate of stanozolol has been characterized in several animal models, revealing species-specific patterns of biotransformation. These studies are essential for identifying key metabolites that can serve as biomarkers for detecting stanozolol administration.
Canine: Following intramuscular injection in a male greyhound, the major phase I biotransformation was identified as hydroxylation to 6α-hydroxystanozolol. nih.gov This metabolite was found to be excreted as a glucuronide conjugate in the urine. nih.gov
Equine: In horses, hydroxylation at the C16 position is a major metabolic pathway. researchgate.net 16β-hydroxy-stanozolol has been identified as the main urinary metabolite of phase I metabolism in this species. researchgate.net In vitro studies using equine liver fractions corroborated these findings, generating all major phase-1 metabolites seen in vivo. researchgate.net
Bovine: Similar to horses, the major metabolite of stanozolol in cattle is 16β-hydroxy-stanozolol. researchgate.net Depending on the administration route, dihydroxy metabolites have also been detected. researchgate.net
Rat: Studies in rats have identified several hydroxylated metabolites. Stanozolol and its metabolites, 16-β-hydroxystanozolol and 3′-hydroxystanozolol, were detected in rat livers using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govspandidos-publications.com Another study confirmed that 3′-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol are the main three metabolites of stanozolol. nih.gov
Zebrafish: The adult zebrafish has been explored as a model for studying drug metabolism. Research has shown that zebrafish can produce a range of stanozolol metabolites, including hydroxylated and dihydroxylated derivatives, in a manner similar to humans, making it a promising tool for finding new analytical targets for doping control. researchgate.net
Interspecies Variations in Stanozolol Hydroxylation Patterns
Significant interspecies differences exist in the metabolic hydroxylation of stanozolol. The primary sites of hydroxylation on the steroid molecule vary depending on the species, leading to different major urinary metabolites.
In canines, the primary metabolic pathway is hydroxylation at the C6 position, resulting in 6α-hydroxystanozolol as the main urinary metabolite. nih.gov This is distinct from other species where this metabolite is not reported as predominant.
In both equine and bovine species, hydroxylation at the C16 position is the most significant biotransformation, with 16β-hydroxy-stanozolol being a major metabolite. researchgate.netresearchgate.net
In contrast, human and rat metabolic profiles are characterized by hydroxylation at multiple sites. The major metabolites reported in humans are 3′-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol, which are primarily excreted as glucuronide conjugates. medchemexpress.comresearchgate.netresearchgate.net The rat model shows a similar pattern, with 3'-hydroxystanozolol and 16β-hydroxystanozolol being prominent metabolites detected in the liver. nih.gov These variations underscore the importance of species-specific metabolite analysis in toxicology and anti-doping contexts.
| Species | Major Hydroxylated Metabolite(s) | Reference |
|---|---|---|
| Canine | 6α-hydroxystanozolol | nih.gov |
| Equine | 16β-hydroxy-stanozolol | researchgate.net |
| Bovine | 16β-hydroxy-stanozolol | researchgate.net |
| Rat | 3'-hydroxystanozolol, 16β-hydroxystanozolol | nih.gov |
| Human | 3'-hydroxystanozolol, 4β-hydroxystanozolol, 16β-hydroxystanozolol | researchgate.netresearchgate.net |
Molecular Interaction Studies in Model Systems (e.g., Androgen Receptor Affinity, not clinical effects)
The biological activity of stanozolol and its metabolites is initiated by their interaction with cellular receptors. While stanozolol is known for its anabolic-androgenic effects, studies on its direct binding to the androgen receptor (AR) have yielded complex results.
In vitro competitive ligand binding assays using rat recombinant AR have shown that stanozolol is a low-affinity ligand for the androgen receptor compared to the natural androgen testosterone. nih.gov However, this low binding affinity does not fully correlate with its biological potency. In a cell-based AR-dependent transactivation assay, stanozolol was found to be a potent activator of the receptor. nih.gov This suggests that despite its weak binding, it can effectively initiate the downstream signaling cascade that leads to androgenic effects. nih.gov Furthermore, a single injection of stanozolol in rats was shown to cause a rapid depletion of the androgen receptor from the cytosol in skeletal muscle, indicating that it does interact with and activate the AR in vivo to produce a biological response. nih.gov
Beyond the classical androgen receptor, other molecular interactions have been reported. Stanozolol has been shown to interact with low-affinity glucocorticoid-binding sites (LAGS) present in male rat liver microsomes, an interaction not observed with natural androgens like testosterone. nih.gov This suggests that some of stanozolol's specific effects on the liver may be mediated through pathways other than the androgen receptor. nih.gov
Investigations into Molecular Mechanisms (e.g., Telomerase Activity Modulation in Rat Liver Systems, as a mechanistic study)
Investigations into the molecular mechanisms of stanozolol's action have explored its effects on cellular processes beyond direct receptor binding. One such area of research has been the modulation of telomerase activity, an enzyme involved in cellular aging and proliferation.
Studies conducted in rat liver systems have demonstrated that stanozolol administration can induce telomerase activity at the molecular level. nih.govnih.govspandidos-publications.com This was determined by examining the expression levels of telomerase reverse transcriptase (TERT), a key component of the telomerase enzyme. nih.govnih.gov In one study, rats treated with high doses of stanozolol showed a significant increase in telomerase activity in peripheral blood mononuclear cells. semanticscholar.org Another investigation found that stanozolol induced telomerase activity in the liver tissue of rats, and this effect was reversed by exercise. nih.govspandidos-publications.com The modulation of telomerase activity represents a specific molecular mechanism through which stanozolol may exert some of its hepatic effects. nih.gov
Advanced Research Perspectives and Emerging Analytical Strategies in Hydroxylated Stanozolol Metabolite Science
Discovery and Characterization of Novel and Long-Term Hydroxylated Metabolites
The biotransformation of stanozolol (B1681124) is complex, leading to a variety of hydroxylated metabolites. While metabolites such as 3'-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol are well-documented in humans, research has also identified other hydroxylated forms, including 6α-Hydroxy Stanozolol, primarily in animal models.
A significant study into the metabolism of stanozolol in canines identified 6α-hydroxystanozolol as a major urinary metabolite following intramuscular administration. This discovery was achieved through the development of an analytical procedure involving solid-phase extraction, enzymatic hydrolysis of glucuronide conjugates, and analysis by positive ion electrospray ionization ion trap liquid chromatography-mass spectrometry (LC-MS). The identity of the metabolite was confirmed by comparison with a synthetically derived reference material. This research highlights the importance of species-specific metabolism studies in discovering novel metabolites that may have relevance in various fields of steroid analysis.
While the long-term excretion profile of 6α-Hydroxy Stanozolol has not been extensively studied, the investigation of novel metabolites is crucial for extending the window of detection for stanozolol administration. Long-term metabolites are of particular interest in anti-doping science as they can signify substance use long after the parent compound is no longer detectable. Further research is required to determine if 6α-Hydroxy Stanozolol or its conjugates can be classified as long-term metabolites in any species, including humans.
Application of Non-Targeted Metabolomics for Comprehensive Biotransformation Profiling
Non-targeted metabolomics has emerged as a powerful hypothesis-generating tool for obtaining a comprehensive overview of the metabolic fate of xenobiotics, including anabolic steroids. This approach aims to detect and identify as many metabolites as possible in a biological sample without pre-selecting target analytes. By comparing the metabolic profiles of samples before and after drug administration, novel metabolites can be discovered.
In the context of stanozolol, non-targeted metabolomics strategies using high-resolution mass spectrometry, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), have been employed to expand the knowledge of its biotransformation. These studies have led to the identification of numerous previously unknown phase I and phase II metabolites. While specific studies detailing the discovery of 6α-Hydroxy Stanozolol through a non-targeted approach are not yet prevalent in the scientific literature, this methodology holds immense potential for identifying it and other minor or unexpected metabolites in human samples.
The general workflow for such an approach involves:
Sample Collection: Obtaining biological samples (e.g., urine, plasma) before and after administration of the substance.
Data Acquisition: Analysis of the samples using high-resolution mass spectrometry to generate a comprehensive dataset of all detectable metabolic features.
Data Processing: Sophisticated software is used to align chromatograms, detect features, and perform statistical analysis to identify significant differences between pre- and post-administration samples.
Metabolite Identification: The identified features of interest are then subjected to structural elucidation using techniques such as tandem mass spectrometry (MS/MS) and comparison with reference standards or in-silico fragmentation databases.
This untargeted approach is crucial for building a more complete picture of a drug's metabolic pathways and for identifying potential new biomarkers of its use.
Development of Certified Reference Materials and Standards for Emerging Metabolites
The accurate identification and quantification of steroid metabolites in analytical testing are critically dependent on the availability of high-purity certified reference materials (CRMs). CRMs are essential for method validation, calibration, and ensuring the comparability and traceability of analytical results between different laboratories.
For emerging metabolites like 6α-Hydroxy Stanozolol, the development of CRMs is a crucial step in enabling its routine and reliable detection. The process of developing a CRM involves several key stages:
Synthesis and Purification: The target metabolite is synthesized with high purity.
Characterization: The chemical structure and identity are unequivocally confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Purity Assessment: The purity of the material is rigorously determined, often using a mass balance approach that accounts for water content, residual solvents, and inorganic impurities.
Homogeneity and Stability Studies: The batch is tested to ensure that the material is homogeneous and stable under specified storage and transport conditions.
Value Assignment: A certified value for a specific property (e.g., concentration in a solution, purity of a solid) is assigned, along with a statement of uncertainty.
Several companies specializing in chemical standards now offer 6α-Hydroxy Stanozolol as a reference material, indicating its increasing relevance in the scientific community. The availability of such standards is a prerequisite for its inclusion in targeted analytical methods and for the validation of screening and confirmation procedures in accredited laboratories.
Contemporary Bioanalytical Challenges and Future Directions in Steroid Metabolite Research
The analysis of steroid metabolites, particularly novel and minor hydroxylated species like 6α-Hydroxy Stanozolol, presents several bioanalytical challenges. These challenges drive the continuous innovation of analytical techniques and strategies.
Key Bioanalytical Challenges:
Low Concentrations: Many metabolites are present at very low concentrations (ng/mL or even pg/mL levels) in biological matrices, requiring highly sensitive instrumentation.
Matrix Effects: The complex nature of biological samples such as urine and plasma can lead to matrix effects (ion suppression or enhancement) in mass spectrometry, which can affect the accuracy and precision of quantification.
Isomeric Separation: Different hydroxylated isomers of stanozolol can have very similar physicochemical properties, making their chromatographic separation challenging. Co-elution of isomers can lead to misidentification and inaccurate quantification.
Stereochemistry: The exact stereochemistry of hydroxyl groups can be difficult to determine and may require sophisticated analytical techniques, including chiral chromatography or comparison with stereochemically pure reference standards.
Conjugate Analysis: Many steroid metabolites are excreted as glucuronide or sulfate (B86663) conjugates. The analysis of these intact conjugates can provide additional information but also presents challenges in terms of chromatographic behavior and the availability of reference standards for the conjugated forms.
Future Directions:
The future of steroid metabolite research will likely focus on several key areas:
Advanced Mass Spectrometry: The increasing use of high-resolution accurate mass (HRAM) spectrometry and novel fragmentation techniques will continue to improve the sensitivity and specificity of detection and facilitate the identification of unknown metabolites.
Improved Chromatographic Separations: The development of new stationary phases and the use of multidimensional chromatography will be crucial for resolving complex mixtures of isomeric metabolites.
Metabolomics and Big Data: The integration of non-targeted metabolomics with advanced data analysis and machine learning algorithms will enable a more comprehensive understanding of steroid biotransformation and the discovery of new biomarkers.
Micro-sampling Techniques: The development of analytical methods compatible with smaller sample volumes will be important for less invasive testing and for studies in pediatric or special populations.
Q & A
Q. How to address ethical challenges in human doping studies involving 6-α-Hydroxy Stanozolol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
